molecular formula C14H12ClN3O2 B12465873 N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide

N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide

Cat. No.: B12465873
M. Wt: 289.71 g/mol
InChI Key: CGKQQQVVIOMTOY-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide is a chemical compound with the molecular formula C14H12ClN3O2 and a molecular weight of 289.72 g/mol This compound is primarily used in research settings, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzohydrazide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or hydrazides.

Scientific Research Applications

N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(hydrazinylcarbonyl)phenyl]benzamide
  • N-(4-{[2-(nonsubstituted/substitutedfuryl/phenyl/pyridinyl/thienyl/pyrrole)methylidene]hydrazinyl}carbonyl)phenylbenzamide

Uniqueness

N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a chloro group and a hydrazinylcarbonyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

N-[4-chloro-2-(hydrazinecarbonyl)phenyl]benzamide

InChI

InChI=1S/C14H12ClN3O2/c15-10-6-7-12(11(8-10)14(20)18-16)17-13(19)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,19)(H,18,20)

InChI Key

CGKQQQVVIOMTOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NN

Origin of Product

United States

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